Butyl ethanesulfinate
CAS No.: 673-83-6
Cat. No.: VC19748102
Molecular Formula: C6H14O2S
Molecular Weight: 150.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 673-83-6 |
|---|---|
| Molecular Formula | C6H14O2S |
| Molecular Weight | 150.24 g/mol |
| IUPAC Name | butyl ethanesulfinate |
| Standard InChI | InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3 |
| Standard InChI Key | KIVGGMYXTNLRQF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOS(=O)CC |
Introduction
Structural and Molecular Characteristics
Butyl ethanesulfinate (C₆H₁₄O₂S) consists of a four-carbon butyl chain (C₄H₉) attached to an ethanesulfinate group (CH₂CH₂SO₂⁻). The sulfinate group features a sulfur atom bonded to two oxygen atoms (one double-bonded, one single-bonded) and an ethyl chain. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₂S |
| Molar Mass | 150.24 g/mol |
| Boiling Point | ~180–200°C (estimated) |
| Density | ~1.10 g/cm³ |
The compound’s reactivity is influenced by the electrophilic sulfur center, which participates in nucleophilic substitutions and redox reactions .
Synthetic Routes
Nucleophilic Substitution
Butyl ethanesulfinate can be synthesized via the reaction of butanol with ethanesulfinyl chloride in the presence of a base such as triethylamine:
This method parallels the synthesis of butyl methanesulfonate, though the reaction conditions (e.g., temperature, solvent polarity) may require optimization to account for the larger ethyl group’s steric effects.
Oxidation of Thiols
An alternative route involves the oxidation of butyl ethanethiol with hydrogen peroxide:
This method is less common due to challenges in controlling oxidation states .
Chemical Reactivity
Nucleophilic Substitutions
The sulfinate group acts as a leaving group, enabling reactions with nucleophiles such as amines or alkoxides:
Such reactions are critical in pharmaceutical synthesis for introducing alkyl groups into target molecules .
Oxidation and Reduction
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Oxidation: Butyl ethanesulfinate can be oxidized to the corresponding sulfonic acid using strong oxidizing agents like KMnO₄:
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Reduction: Reduction with LiAlH₄ yields ethanethiol and butanol:
Research Gaps and Future Directions
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Toxicological Studies: No in vivo or in vitro toxicity profiles exist.
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Catalytic Applications: Potential as a ligand in asymmetric synthesis remains unexplored.
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Material Science: Role in sulfonate-based ionic liquids could enhance battery electrolyte designs.
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